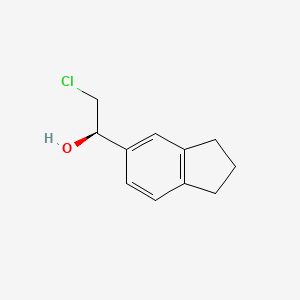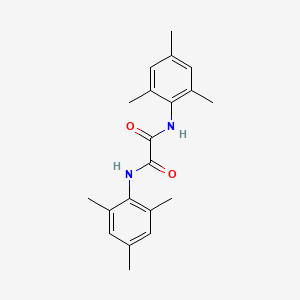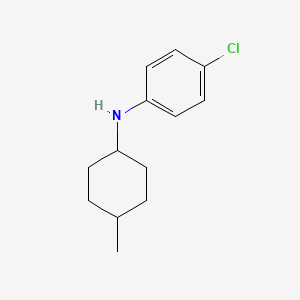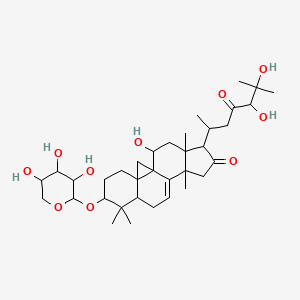
(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It features two nitrophenyl groups and a methoxy group attached to a central methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone typically involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with 3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ketone product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Reduction: The nitro groups in this compound can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Oxidation: The aromatic rings can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, bases like sodium hydroxide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: Formation of (4-amino-3-nitrophenyl)(3-nitrophenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biomolecules, potentially leading to antimicrobial or anticancer activity.
Comparison with Similar Compounds
- (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
- (4-Methylphenyl)(3-nitrophenyl)methanone
- (4-Methoxy-3-nitrophenyl)boronic acid
Comparison: (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone is unique due to the presence of both methoxy and nitro groups on the aromatic rings, which can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial purposes.
Properties
Molecular Formula |
C14H10N2O6 |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
(4-methoxy-3-nitrophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C14H10N2O6/c1-22-13-6-5-10(8-12(13)16(20)21)14(17)9-3-2-4-11(7-9)15(18)19/h2-8H,1H3 |
InChI Key |
CTFMGLVNKYPDBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)
![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)


![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)



![7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene](/img/structure/B12102547.png)
